molecular formula C10H7NO3S B2769112 4-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazol-2-ol CAS No. 893603-87-7

4-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazol-2-ol

Cat. No.: B2769112
CAS No.: 893603-87-7
M. Wt: 221.23
InChI Key: CEUZADRQHQQZQN-UHFFFAOYSA-N
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Description

4-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazol-2-ol is an organic compound that features a benzodioxole ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazol-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with 2H-1,3-benzodioxole-5-carbaldehyde in the presence of a base, such as sodium hydroxide, to form the thiazole ring . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazol-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiazolidine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated benzodioxole derivatives.

Scientific Research Applications

4-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazol-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazol-2-ol involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit mitochondrial membrane potential, leading to the selective killing of glucose-starved tumor cells . This compound may also interact with various enzymes and receptors, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazol-2-ol is unique due to its thiazole ring, which imparts distinct chemical and biological properties. Its ability to selectively target glucose-starved tumor cells sets it apart from other benzodioxole derivatives, making it a promising candidate for further research in cancer therapy.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3H-1,3-thiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3S/c12-10-11-7(4-15-10)6-1-2-8-9(3-6)14-5-13-8/h1-4H,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUZADRQHQQZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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